N-Heptyl-N'-octylthiourea
Description
N-Heptyl-N'-octylthiourea is a thiourea derivative characterized by two distinct alkyl chains: a heptyl group (C₇H₁₅) and an octyl group (C₈H₁₇) attached to the thiourea core (NH–C(=S)–NH). Thioureas are sulfur-containing organic compounds with diverse applications, including use as corrosion inhibitors, intermediates in organic synthesis, and ligands in coordination chemistry. The alkyl chain lengths in this compound likely influence its solubility, lipophilicity, and reactivity compared to shorter-chain analogs.
Properties
CAS No. |
62552-15-2 |
|---|---|
Molecular Formula |
C16H34N2S |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-heptyl-3-octylthiourea |
InChI |
InChI=1S/C16H34N2S/c1-3-5-7-9-11-13-15-18-16(19)17-14-12-10-8-6-4-2/h3-15H2,1-2H3,(H2,17,18,19) |
InChI Key |
KGFMSNRLNFEBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=S)NCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives vary significantly in their physicochemical properties and applications based on substituent groups. Below is a comparative analysis of N-heptyl-N'-octylthiourea with key analogs:
Structural and Molecular Comparisons
Physicochemical Properties
- Solubility: this compound is expected to exhibit low water solubility due to its long hydrophobic alkyl chains, similar to N-hexanoyl derivatives (e.g., 395.52 g/mol compound in ). In contrast, N-(2-hydroxyethyl)-N'-(3-methylphenyl)thiourea shows improved solubility in polar solvents due to its hydroxyethyl group.
- Lipophilicity :
- Thermal Stability :
- Long alkyl chains may reduce thermal stability compared to rigid aromatic thioureas (e.g., benzoxazole-containing compound in ).
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